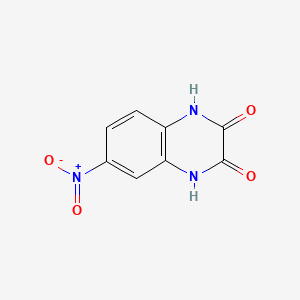

6-Nitro-2,3-dihydroxyquinoxaline

説明

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Chemical Science

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents. mdpi.comnih.gov Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antimalarial properties. mdpi.comnih.govcore.ac.uk The ability of the quinoxaline ring system to act as a bioisostere for other aromatic systems like quinoline (B57606) and naphthalene (B1677914) allows for the strategic design of molecules with specific biological targets. ipp.pt

Beyond its medicinal applications, the quinoxaline scaffold is integral to the development of advanced materials. Its electron-accepting nature and rigid, planar structure contribute to unique photophysical and electrochemical properties. researchgate.netresearchgate.net Consequently, quinoxaline derivatives are actively researched for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, organic semiconductors, and as corrosion inhibitors. nih.govresearchgate.net The versatility of the quinoxaline core allows for the fine-tuning of its electronic properties through the introduction of various substituents, making it a highly adaptable building block in materials science. beilstein-journals.org

Overview of Nitro and Hydroxy Substituted Quinoxaline Systems in Academic Inquiry

The introduction of nitro (-NO₂) and hydroxy (-OH) groups onto the quinoxaline scaffold significantly influences the molecule's electronic and biological properties. The nitro group, being a strong electron-withdrawing group, can enhance the electron-accepting capabilities of the quinoxaline system. This modification can lead to red-shifted absorption and emission spectra, a desirable characteristic for certain optical applications. researchgate.net In the context of medicinal chemistry, the nitro group can play a crucial role in the biological activity of a compound, sometimes being involved in redox reactions and the formation of reactive intermediates that can interact with cellular components. researchgate.net

Research Landscape and Thematic Areas Pertaining to 6-Nitro-2,3-dihydroxyquinoxaline

Research on this compound has been notably focused on its activity within the central nervous system. A significant body of work has established this compound as a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of glutamate (B1630785) receptors. nih.govnih.gov This antagonistic activity has positioned this compound as a valuable pharmacological tool for studying excitatory synaptic transmission and its role in various neurological conditions.

The primary thematic area of research for this compound is in the investigation of neurodegenerative diseases. google.com By blocking AMPA receptors, this compound can inhibit the excessive neuronal excitation, known as excitotoxicity, which is a key pathological mechanism in conditions such as cerebral ischemia and other neurodegenerative disorders. nih.gov Studies have demonstrated its neuroprotective effects in models of global ischemia. nih.gov Furthermore, related compounds like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) have been extensively studied to understand the role of non-NMDA receptors in synaptic transmission. nih.gov While the neuropharmacological profile is the most well-documented, the fundamental quinoxaline structure suggests potential for exploration in other areas of medicinal chemistry and materials science, though such research is less prominent.

Detailed Research Findings

The following tables summarize key data from research on quinoxaline derivatives, illustrating the impact of various substitutions on their biological and physical properties.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | Melanoma (MALME-M) | - (55.75% GI) | mdpi.com |

| Compound 3 | Leukemia (Ty-82) | 2.5 | mdpi.com |

| Compound 3 | Leukemia (THP-1) | 1.6 | mdpi.com |

| Compound VIId | Colon (HCT116) | 7.8 | nih.gov |

| Compound VIIIc | Colon (HCT116) | 2.5 | nih.gov |

| Compound XVa | Colon (HCT116) | 4.4 | nih.gov |

Table 2: Electrochemical and Photophysical Properties of Substituted Quinoxalines

| Derivative Type | Property | Value | Reference |

| Alkoxy Quinoxaline | Absorption | ~460 nm | researchgate.net |

| Alkoxy Quinoxaline | Band-gap | ~2.35 eV | researchgate.net |

| Tetrazole Quinoxaline | Absorption | ~430 nm | researchgate.net |

| Tetrazole Quinoxaline | Band-gap | ~2.55 eV | researchgate.net |

| Quinoxaline-Based Polymer (PQ1) | HOMO Energy Level | -5.58 eV | nih.gov |

| Quinoxaline-Based Polymer (PQ1) | LUMO Energy Level | -4.28 eV | nih.gov |

| Quinoxaline-Based Polymer (PQ1) | Electrochemical Band Gap | 1.3 eV | nih.gov |

| Quinoxaline with Electron-Donating/Withdrawing Groups | LUMO Energy Levels | -3.29 to -3.43 eV | beilstein-journals.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-nitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMLSFWVYNAKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-56-8 | |

| Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Routes to 6-Nitro-2,3-dihydroxyquinoxaline

The synthesis of this compound can be achieved through various pathways, ranging from traditional multi-step procedures to more streamlined one-pot reactions.

Synthesis from Quinoxaline (B1680401) Derivatives via Nitration and Hydroxylation

A primary route to this compound involves the direct nitration of a pre-existing 2,3-dihydroxyquinoxaline (B1670375) core. This electrophilic aromatic substitution is typically carried out using a mixture of fuming nitric acid and sulfuric acid. The hydroxyl groups on the quinoxaline ring are deactivating, making the reaction conditions crucial for successful nitration at the 6-position.

Alternatively, a two-step approach can be employed where the hydroxyl groups are first protected, for instance, by methylation. The protected intermediate is then nitrated, followed by a deprotection step, such as hydrolysis with hydrobromic acid, to yield the final product.

Another strategy involves the nitration of a quinoxaline derivative bearing different substituents at the 2 and 3 positions, which are subsequently converted to hydroxyl groups. For example, 6-bromo-2,3-dihydroxyquinoxaline can be nitrated to introduce a nitro group at the 7-position. google.com

Multi-Step Synthetic Strategies

Multi-step syntheses often commence with the construction of the quinoxaline ring system from appropriately substituted precursors. A common method is the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. sapub.org To obtain this compound, 4-nitro-o-phenylenediamine (B140028) is a key starting material as it ensures the nitro group is positioned correctly in the final quinoxaline structure. nih.gov This precursor is typically condensed with oxalic acid or its derivatives under acidic conditions to form the desired 2,3-dihydroxyquinoxaline ring.

The synthesis of the required 4-nitro-o-phenylenediamine itself is a critical step, often achieved through the controlled nitration of o-phenylenediamine. This reaction requires careful temperature management to prevent over-nitration.

One-Pot Reaction Approaches

Modern synthetic chemistry increasingly favors one-pot reactions due to their efficiency and reduced waste. For the synthesis of quinoxaline derivatives, one-pot procedures have been developed that combine multiple reaction steps in a single vessel. For instance, an iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols has been reported for the synthesis of quinoxalines. nih.gov This method involves the in-situ reduction of the nitro group to an amine and oxidation of the diol to a dicarbonyl, which then condense to form the quinoxaline ring. nih.gov While not explicitly detailed for this compound, this approach highlights the potential for one-pot strategies in this area.

Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields.

Regioselective Synthesis Considerations

The regioselectivity of the nitration reaction is a critical aspect of synthesizing this compound. The position of the nitro group is directed by the existing substituents on the benzene (B151609) ring of the quinoxaline core. In the case of 2,3-dihydroxyquinoxaline, the electron-withdrawing nature of the pyrazine (B50134) ring and the directing effects of the hydroxyl groups favor nitration at the 6-position.

However, direct nitration can sometimes lead to a mixture of isomers. researchgate.net To achieve high regioselectivity, a thorough understanding of the electronic and steric effects of the substituents is necessary. researchgate.net For example, in the nitration of 6-chloro-2,3-dihydroxyquinoxaline, the nitro group is introduced at the 7-position. google.com Computational studies can be employed to predict the most likely site of electrophilic attack, aiding in the design of highly regioselective synthetic routes. researchgate.net

Derivatization and Analogue Synthesis Strategies

Once this compound is synthesized, it can serve as a versatile intermediate for the preparation of a wide range of analogues through modification of its functional groups.

Modification of Nitro Functionality (e.g., Reduction to Amino Group)

The nitro group at the 6-position is a key functional handle for further derivatization. A common and important transformation is its reduction to an amino group, yielding 6-amino-2,3-dihydroxyquinoxaline. This reduction can be accomplished using various reagents and methods.

Classical methods include the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid. google.comwikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another widely employed technique. sapub.org Other reducing agents that can be used include sodium hydrosulfite or sodium sulfide. wikipedia.org The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

The resulting amino group can then be further modified, for example, through diazotization followed by substitution to introduce a variety of other functionalities. google.com This opens up a vast chemical space for the synthesis of diverse quinoxaline derivatives with potentially interesting properties.

| Reagent/Method | Product | Reference |

| Tin(II) chloride (SnCl₂) in HCl | 6-Amino-2,3-dihydroxyquinoxaline | google.com |

| Catalytic Hydrogenation (H₂/Pd/C) | 6-Amino-2,3-dihydroxyquinoxaline | sapub.org |

| Sodium Hydrosulfite | 6-Amino-2,3-dihydroxyquinoxaline | wikipedia.org |

Synthetic Pathways and Chemical Reactivity of this compound

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a prominent feature in numerous compounds of interest in medicinal chemistry and materials science. The derivative this compound, also known by its tautomeric name 6-nitroquinoxaline-2,3-dione (B1632363), is a subject of significant chemical exploration due to its reactive functional groups. This article details the synthetic methodologies and chemical transformations involving this compound, focusing on esterification, nucleophilic substitution, the design of hybrid structures, and the formation of metal complexes.

2 Esterification of Hydroxyl Groups

The hydroxyl groups at the C2 and C3 positions of the quinoxaline core present opportunities for esterification, a fundamental chemical transformation. This reaction converts the hydroxyl groups into ester functional groups, which can significantly alter the molecule's physicochemical properties, such as solubility and lipophilicity. While specific literature detailing the direct esterification of this compound is not abundant, the reaction is a standard procedure for dihydroxyquinoxaline analogues. researchgate.net

Generally, the esterification of hydroxyl groups on a quinoxaline ring can be achieved by reacting the compound with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or acid anhydride, often in the presence of an acid catalyst. youtube.com The reaction typically proceeds via a nucleophilic acyl substitution mechanism. For related compounds, this transformation is used to introduce various acyl groups, thereby modulating the biological or material properties of the scaffold. The process for a related compound, 2,3-butanediol, involves a two-step reaction to form mono- and di-acetate products. researchgate.net

Table 1: General Conditions for Esterification of Dihydroxyquinoxalines

| Reactant | Reagent | Catalyst | Product Type |

| Dihydroxyquinoxaline | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Mono- or Di-ester |

| Dihydroxyquinoxaline | Acyl Halide | Base (e.g., Pyridine) | Mono- or Di-ester |

| Dihydroxyquinoxaline | Acid Anhydride | Acid or Base | Mono- or Di-ester |

| This table presents generalized reaction conditions based on standard esterification methods for analogous compounds. |

3 Nucleophilic Substitution Reactions on the Quinoxaline Core

The presence of a strong electron-withdrawing nitro group at the C6 position makes the quinoxaline aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is a cornerstone for functionalizing the benzene portion of the quinoxaline core. The nitro group activates the positions ortho (C5 and C7) and para to it for attack by nucleophiles. wikipedia.orgmdpi.com

Research on closely related analogs provides significant insight into these transformations. For instance, studies on 6-fluoroquinoxaline (B159336) show that the fluorine atom can be displaced by various amines and nitrogen-containing heterocycles under microwave irradiation to generate a library of 6-aminoquinoxalines. mdpi.com Similarly, patent literature describes reactions performed on 6-bromo-2,3-dihydroxy-7-nitroquinoxaline, a structural isomer of the title compound's bromo-derivative. In one example, the bromo-derivative undergoes a palladium-catalyzed reaction with trimethylsilylacetylene, demonstrating that nucleophilic reagents can be used to introduce new carbon-carbon bonds on the quinoxaline ring. google.com

Another important reaction is the direct nucleophilic substitution of hydrogen (SNAr-H). In related 6-nitroquinoline (B147349) systems, the hydrogen at the C5 position can be substituted by nucleophiles like cyanide, derived from potassium cyanide, in dimethyl sulfoxide (B87167) (DMSO). rsc.org This highlights the potential for direct functionalization of the C5 and C7 positions of this compound without a pre-installed leaving group.

Table 2: Examples of Nucleophilic Substitution on Related Quinoxaline & Quinoline (B57606) Scaffolds

| Substrate | Nucleophile/Reagent | Position of Substitution | Product Type | Reference |

| 6-Fluoroquinoxaline | Pyrrolidine | C6 | 6-(1-pyrrolidinyl)-quinoxaline | mdpi.com |

| 6-Bromo-2,3-dihydroxy-7-nitroquinoxaline | Trimethylsilylacetylene / Pd catalyst | C6 | 6-Ethynyl-2,3-dihydroxy-7-nitroquinoxaline (after desilylation) | google.com |

| 6-Nitroquinoline | KCN / Methyl Nitroacetate | C5 | 6-(Methoxalylamino)quinoline-5-carbonitrile | rsc.org |

4 Design and Synthesis of Hybrid Structures

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a multi-target profile. researchgate.net The quinoxaline scaffold is a popular component in the design of such hybrids due to its versatile biological activities. nih.govnih.gov

The synthesis of hybrid molecules based on the quinoxaline core often involves multi-step reaction sequences. For example, quinoxaline-triazole hybrids have been synthesized and shown to possess potent anticancer activity. acs.org Another strategy involves creating quinoxaline-1,3,4-oxadiazole hybrids, which have been investigated as inhibitors of anti-apoptotic proteins. nih.gov While specific examples starting directly from this compound are not extensively documented, its reactive handles (hydroxyl and nitro groups) make it a prime candidate for incorporation into hybrid structures. For instance, the hydroxyl groups could be used as points of attachment for other molecular fragments through ether or ester linkages, while the nitro group could be reduced to an amine and then further functionalized. mdpi.com The synthesis of pyrrolobenzodiazepine-quinoxaline hybrids has been achieved through methods like the Buchwald-Hartwig amination, linking a quinoxaline moiety to another complex heterocyclic system. derpharmachemica.comresearchgate.net

Table 3: Strategies for Quinoxaline Hybrid Synthesis

| Quinoxaline Core | Linked Pharmacophore | Linkage Type | Potential Application | Reference |

| Quinoxaline-2(1H)-one | Triazole | Click Reaction (Triazole ring formation) | Anticancer | nih.govacs.org |

| Quinoxaline | 1,3,4-Oxadiazole | Amide/Hydrazone formation followed by cyclization | Anticancer (Bcl-2 inhibitor) | nih.gov |

| 6-Sulfonoquinoxaline | p-Methoxyphenyl | Thiosemicarbazide | Anticancer (PARP-1 inhibitor) | mdpi.com |

| Quinoxaline | Pyrrolobenzodiazepine | C-N bond (Buchwald-Hartwig) | Anticancer | derpharmachemica.comresearchgate.net |

5 Synthesis of Metal Complexes and Coordination Compounds with Quinoxaline Ligands

The 2,3-dihydroxyquinoxaline moiety, particularly in its 1,4-dihydroquinoxaline-2,3-dione tautomeric form, is an excellent ligand for coordinating with metal ions. The two nitrogen atoms of the pyrazine ring and the two oxygen atoms of the dione (B5365651) act as potential donor sites, allowing the molecule to function as a chelating ligand. The formation of metal complexes can introduce new electronic, magnetic, and catalytic properties.

Quinoxaline derivatives have been used to synthesize a wide array of coordination compounds with various transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). The resulting complexes often exhibit specific geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. For example, complexes of 6,7-dimethylquinoxaline-2,3(1H,4H)-dione with several transition metals have been synthesized and characterized, with the ligand acting as a tridentate ONN donor.

While extensive studies on the metal complexes of this compound itself are limited, the fundamental coordination chemistry is well-established for the core structure. The nitro group at the C6 position would primarily exert an electronic effect, modifying the donor properties of the ligand system, which could influence the stability and reactivity of the resulting metal complexes.

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Studies and Solid-State Architecture

Single crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline compounds. Although a crystal structure for a hydrate (B1144303) of 6-Nitro-2,3-dihydroxyquinoxaline has been noted in the literature, detailed publicly accessible data from this analysis is limited. iucr.org

To illustrate the methodology and the type of data obtained, the crystallographic analysis of a closely related compound, 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline , is presented. researchgate.net In a typical experiment, a single crystal of the compound is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Table 1: Illustrative Single Crystal XRD Data Collection and Refinement Parameters for an Analogous Compound, 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline.

| Parameter | Value |

| Diffractometer | Oxford Diffraction Xcalibur, Sapphire3 |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Measured Reflections | 12501 |

| Independent Reflections | 5931 |

| R[F² > 2σ(F²)] | 0.062 |

| wR(F²) | 0.199 |

| Goodness-of-fit (S) | 1.06 |

Data sourced from a study on 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline for illustrative purposes. researchgate.net

The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. For 6-nitroquinoxaline (B1294896) derivatives, the monoclinic crystal system is commonly observed. For instance, both 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline and 2,3-Dimethyl-6-nitroquinoxaline crystallize in the monoclinic system. nih.govnih.gov The space group provides more detailed information about the symmetry elements present within the unit cell.

Table 2: Crystal System and Space Group for Analogous Nitroquinoxaline Compounds.

| Compound | Crystal System | Space Group |

| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | Monoclinic | P2₁/c |

| 2,3-Dimethyl-6-nitroquinoxaline | Monoclinic | P2₁/c |

Data from crystallographic studies of related compounds. nih.govnih.gov

Analysis of crystallographic data allows for precise determination of molecular geometry, including the planarity of ring systems and the orientation of substituents. In 6-nitroquinoxaline derivatives, the quinoxaline (B1680401) ring system is typically essentially planar. nih.gov A key geometric parameter is the dihedral angle between the plane of the quinoxaline ring and the nitro group at the C6 position. Studies on analogous compounds show that this nitro group is nearly coplanar with the quinoxaline moiety, a feature that facilitates electronic delocalization.

For 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline , the nitro group exhibits a dihedral angle of 7.76 (14)° with respect to the quinoxaline mean plane. nih.gov Similarly, in the crystal structure of 2,3-Dimethyl-6-nitroquinoxaline , which contains two independent molecules in the asymmetric unit, the corresponding dihedral angles are 6.31 (13)° and 10.94 (3)°. nih.gov These small angles indicate only a slight twist of the nitro group out of the aromatic plane.

Table 3: Dihedral Angles of the Nitro Group in Analogous Quinoxaline Structures.

| Compound | Dihedral Angle (Nitro Group vs. Quinoxaline Plane) |

| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | 7.76 (14)° |

| 2,3-Dimethyl-6-nitroquinoxaline (Molecule A) | 10.94 (3)° |

| 2,3-Dimethyl-6-nitroquinoxaline (Molecule B) | 6.31 (13)° |

These values illustrate the common near-coplanar orientation of the 6-nitro group in related structures. nih.govnih.gov

The solid-state architecture of this compound is expected to be dominated by extensive hydrogen bonding. The molecule contains two hydroxyl (-OH) groups, which are excellent hydrogen bond donors, and multiple acceptor sites, including the nitrogen atoms of the quinoxaline ring, the oxygen atoms of the hydroxyl groups, and the oxygen atoms of the nitro group.

This capacity for strong and directional interactions is crucial in forming a stable, three-dimensional supramolecular network. It is anticipated that strong intermolecular O-H···O and O-H···N hydrogen bonds are the primary synthons that guide the crystal packing. In related structures that lack hydroxyl groups, such as 2,3-Dimethyl-6-nitroquinoxaline , weaker C-H···O and C-H···N hydrogen bonds are observed to link molecules into chains. nih.gov The presence of the powerful hydroxyl donors in this compound would lead to significantly more robust and complex hydrogen-bonded architectures, which fundamentally influence its physical properties.

Tautomerism and Isomerism Studies

A critical aspect of the chemistry of this compound is its existence in different tautomeric forms. While the name implies a di-hydroxyl (diol or lactim) structure, the compound predominantly exists in the more stable amide-like quinoxaline-2,3-dione (lactam) form due to the greater stability of the amide functional groups. This phenomenon is a classic case of keto-enol tautomerism, or more precisely, lactam-lactim tautomerism within a heterocyclic system.

The equilibrium involves three primary tautomers:

6-Nitro-1,4-dihydroquinoxaline-2,3-dione (Lactam-Lactam form): This is the most stable tautomer, featuring two amide groups within the heterocyclic ring. Its stability is enhanced by resonance within the amide linkages.

3-Hydroxy-6-nitro-1H-quinoxalin-2-one (Lactam-Lactim form): An intermediate tautomer where one carbonyl group has enolized to a hydroxyl group.

This compound (Lactim-Lactim form): The fully enolized di-hydroxyl tautomer.

Spectroscopic evidence, particularly from vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, can confirm the dominant tautomeric form in a given state (solid or in solution). The presence of strong carbonyl (C=O) absorption bands in the FT-IR spectrum, rather than broad O-H bands, points to the prevalence of the dione (B5365651) form. nih.gov The chemical environment, such as the choice of solvent and pH, can influence the position of the tautomeric equilibrium. The planarity of the nitro group relative to the quinoxaline ring system is another important structural feature, with studies on analogous compounds showing it to be nearly coplanar, which maximizes electronic conjugation. nih.gov

Figure 1: Tautomeric Equilibrium of this compound

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and predict the chemical behavior of 6-Nitro-2,3-dihydroxyquinoxaline.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are instrumental in optimizing the molecular geometry and understanding its reactivity. researchgate.netresearchgate.net

Studies on related quinoxaline (B1680401) derivatives have demonstrated that DFT can accurately predict bond lengths and angles, which are in good agreement with experimental data from X-ray crystallography. sid.irnih.gov The optimized geometry of the molecule is crucial for understanding its stability and how it interacts with other molecules. The presence of the nitro group and hydroxyl groups significantly influences the electronic distribution and geometry of the quinoxaline core.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Quinoxaline Derivative

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-N | 1.38 |

| C=O | 1.23 | |

| C-NO2 | 1.47 | |

| Bond Angle | O-C-N | 120.5 |

| C-N-C | 118.9 | |

| Dihedral Angle | C-C-N-O | 178.2 |

Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a faster computational alternative to ab initio methods like DFT for large molecules. uomustansiriyah.edu.iqwikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, particularly by neglecting certain two-electron integrals. wikipedia.orguni-muenchen.de

These methods are categorized based on the underlying approximations, such as the Neglect of Diatomic Differential Overlap (NDDO). uni-muenchen.descispace.com While less accurate than DFT, they are useful for preliminary structural analyses and for studying large systems. For instance, PM3 is known to be less repulsive for non-bonded interactions compared to AM1. uomustansiriyah.edu.iq The choice of method depends on the specific properties being investigated and the system's size. uomustansiriyah.edu.iqwikipedia.org More recent developments like PM6 and PM7 include corrections for noncovalent interactions and have been parameterized using a broader range of experimental and high-level theoretical data. nih.gov

The electronic properties of this compound are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. tci-thaijo.org

The Molecular Electrostatic Potential (MEP) surface is another important descriptor, which visualizes the charge distribution on the molecule. tci-thaijo.org For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, indicating these are sites for electrophilic attack. nih.govtci-thaijo.org Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 2: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Determines chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of the molecule. |

Molecular Modeling and Simulation

Molecular modeling and simulations provide a dynamic view of how this compound might behave in a biological environment.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for understanding the potential biological activity of this compound. In docking studies, the molecule is placed in the binding site of a target protein, and its binding affinity is calculated, often expressed as a docking score or binding energy in kcal/mol. nih.govnih.gov

For quinoxaline derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes, such as α-glucosidase and DNA gyrase. researchgate.netnih.gov The interactions often involve hydrogen bonds between the functional groups of the ligand (like the nitro and hydroxyl groups of this compound) and amino acid residues in the protein's active site. nih.govmdpi.com For example, studies on similar compounds have shown that the binding energy can range from -5.3 to -6.1 kcal/mol. nih.gov

Table 3: Illustrative Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| DNA Gyrase | Example: 5MMN | -8.5 | ASP81, GLY85, SER88 |

| α-Glucosidase | Example: 3A4A | -7.2 | ASP215, GLU277, ASP352 |

| c-Met Kinase | 3F66 | -10.8 | ARG1086, MET1211 |

Note: This table is illustrative. The specific binding affinities and interacting residues for this compound would depend on the target protein studied.

Molecular Dynamics (MD) simulations provide a detailed picture of the behavior of a ligand-protein complex over time. These simulations can confirm the stability of the interactions predicted by molecular docking. nih.gov MD simulations track the movements of atoms and molecules, allowing for the analysis of parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. researchgate.net

For related nitroquinoxaline compounds, MD simulations have been used to assess the stability of the ligand in the binding pocket of a target protein. researchgate.net The analysis of the simulation trajectory can reveal key information about the conformational changes of the protein and ligand upon binding and the persistence of hydrogen bonds and other interactions.

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For quinoxaline derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects. researchgate.net While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles are applied to the broader class of quinoxaline compounds to predict their bioactivity and guide synthetic efforts toward more potent and selective agents. sigmaaldrich.com

Recent research on novel derivatives of 6-nitroquinoxaline-2,3-dione (B1632363), the tautomeric form of this compound, has utilized Density Functional Theory (DFT) to investigate its electronic properties. researchgate.net Such studies are fundamental to SAR as they provide the electronic descriptors that are often used to build robust QSAR models.

Key Computational Findings:

DFT Calculations: For a derivative of 6-nitroquinoxaline-2,3-dione, DFT calculations at the B3LYP/6–311G(d,p) level have been used to determine the optimized molecular structure and electronic properties. The calculated structure shows good agreement with experimental data from X-ray crystallography. researchgate.net

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and bioactivity of a molecule. The energy gap between HOMO and LUMO (EHOMO-LUMO) is an important descriptor of molecular stability. For a 6-nitroquinoxaline-2,3-dione derivative, the calculated HOMO-LUMO energy gap is 3.8904 eV, which provides a measure of its kinetic stability and chemical reactivity. researchgate.net

The table below illustrates the types of molecular descriptors that are typically generated in computational studies and used in SAR modeling for quinoxaline derivatives.

| Descriptor Category | Examples of Descriptors | Significance in SAR Modeling |

| Electronic Descriptors | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment | Relate to the molecule's reactivity, ability to participate in charge-transfer interactions, and polarity, which are crucial for receptor binding. |

| Steric Descriptors | Molecular Weight, Molar Volume, Surface Area, Ovality | Describe the size and shape of the molecule, which influences its fit into a receptor's binding pocket. |

| Topological Descriptors | Connectivity Indices, Wiener Index, Balaban Index | Quantify the branching and connectivity of the molecular skeleton, which can be correlated with various biological activities. |

| Thermodynamic Descriptors | Heat of Formation, Gibbs Free Energy, Enthalpy | Provide information on the stability of the compound and its potential to engage in favorable interactions with a biological target. |

These descriptors, once calculated for a series of compounds, can be used to construct a mathematical model that predicts the biological activity of new, untested molecules, thereby accelerating the drug discovery process.

Adsorption Investigations and Surface Interactions

The study of adsorption and surface interactions is critical for understanding how a molecule like this compound interacts with its immediate environment, be it a crystal lattice, a biological surface, or a material interface. Computational methods, particularly Hirshfeld surface analysis, provide profound insights into the nature and relative importance of intermolecular interactions.

Hirshfeld Surface Analysis:

For a derivative of 6-nitroquinoxaline-2,3-dione, Hirshfeld surface analysis has been employed to visualize and quantify the intermolecular contacts within its crystal structure. researchgate.net This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification of regions involved in different types of interactions.

The key findings from the Hirshfeld surface analysis of a 6-nitroquinoxaline-2,3-dione derivative are summarized below:

The crystal packing is stabilized by weak C—H⋯O hydrogen bonds and slipped π-stacking interactions. researchgate.net

The following table presents the contribution of the most significant intermolecular contacts for a derivative of 6-nitroquinoxaline-2,3-dione, as determined by Hirshfeld surface analysis. researchgate.net

| Intermolecular Contact Type | Contribution to Crystal Packing | Description of Interaction |

| H···H | 43.5% | These are the most abundant contacts, representing interactions between hydrogen atoms on adjacent molecules. They are generally considered weak van der Waals forces. |

| H···O/O···H | 30.8% | These contacts correspond to hydrogen bonds and other close interactions between oxygen and hydrogen atoms. The high percentage indicates their significant role in stabilizing the crystal structure, including C-H...O bonds. |

| Other Contacts | 25.7% | This category includes contacts involving carbon, nitrogen, and other atoms (e.g., C···H, N···H, C···C), which also contribute to the overall cohesion of the crystal lattice through various weak interactions. |

These findings highlight the importance of hydrogen bonding and van der Waals forces in the solid-state structure of this class of compounds. Understanding these surface interactions is fundamental for predicting polymorphism, solubility, and the nature of binding to biological macromolecules.

Biological and Pharmacological Research Perspectives

Investigation of Antiparasitic Mechanisms

Research into the antiparasitic properties of 6-Nitro-2,3-dihydroxyquinoxaline has revealed promising activity, particularly against parasitic flatworms of the Schistosoma genus, the causative agents of schistosomiasis.

Efficacy Against Schistosoma Species

Screening studies have demonstrated that this compound exhibits activity against Schistosoma mansoni. nih.gov While the parent compound itself showed some effect, further optimization of related quinoxaline (B1680401) derivatives has led to the identification of compounds with significant activity against multiple medically important Schistosoma species, including S. haematobium and S. japonicum. researchgate.net For instance, certain derivatives of a related quinoxaline compound, have shown potent activity against various life-cycle stages of S. mansoni, including schistosomula, juvenile, and adult worms. researchgate.net

Proposed Mechanisms: Interference with Metabolic Processes or Structural Integrity

The precise mechanism of action of this compound against Schistosoma species is not fully elucidated. However, it is proposed that the anti-parasitic activity of nitroaromatic compounds, a class to which this compound belongs, may involve the targeting of parasitic redox systems. nih.gov This interference with essential metabolic processes could disrupt the parasite's ability to survive and reproduce. Another proposed mechanism is the disruption of the parasite's structural integrity, although more research is needed to confirm this.

Structure-Activity Relationship (SAR) Studies for Anti-schistosomal Potency

Structure-activity relationship (SAR) studies have been crucial in understanding and improving the anti-schistosomal potency of quinoxaline derivatives. Research has shown that the quinoxaline scaffold itself is a key contributor to the observed in vitro anti-schistosomal activity. nih.gov

Key findings from SAR studies include:

The presence of a nitro group at the C6 position of the quinoxaline core is often associated with increased activity. researchgate.net

Modifications to the substituents on the quinoxaline ring can significantly impact potency. For example, the introduction of a trifluoromethyl group has been shown to increase anti-schistosomal activity. researchgate.net

The nature of the linker between the quinoxaline core and other aromatic rings also plays a role in determining the compound's effectiveness. nih.gov

Neurobiological Research Applications

The primary area of scientific investigation for this compound and its analogues is within neurobiology. Its ability to interact with key receptors in the central nervous system has made it a valuable molecule for research into synaptic transmission and neurodegenerative processes.

Neuroprotective Effects in Research Models

While research on this compound itself is limited, its close analog, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), has been extensively studied for its neuroprotective properties. nih.gov These studies provide significant insight into the potential of this class of compounds.

In rat models, NBQX has demonstrated a notable ability to protect against excitotoxic damage, which is cell death resulting from the overactivation of excitatory amino acid receptors. Specifically, NBQX provides significant protection against neuronal lesions induced by the non-N-methyl-D-aspartate (non-NMDA) receptor agonists AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate. rsc.orgnih.gov One study found that a 25 nmol dose of NBQX co-injected into the rat striatum resulted in an average of 71% protection against AMPA-induced damage and 47.5% protection against kainate-induced damage. rsc.org

Furthermore, NBQX is recognized as a neuroprotectant in models of cerebral ischemia. nih.gov It has been shown to protect against neuronal damage even when administered up to two hours after the ischemic event. nih.gov Research on experimental spinal cord contusion in rats has also revealed that NBQX can reduce the loss of glial cells and mitigate acute white matter pathology. tandfonline.com This protective effect appears to be mediated through the sparing of glia, particularly oligodendrocytes, which are crucial for myelinating axons in the central nervous system. tandfonline.com

Table 1: Neuroprotective Activity of the Related Quinoxaline Derivative NBQX

| Research Model | Findings | Reference |

|---|---|---|

| Rat Striatum (AMPA/Kainate-induced lesions) | Showed notable protection against neurodegeneration induced by both AMPA and kainate receptor agonists. | rsc.orgnih.gov |

| Rat Model of Global Cerebral Ischemia | Acts as a neuroprotectant, even with delayed administration post-ischemic event. | nih.gov |

| Rat Spinal Cord Contusion | Reduces acute white matter pathology and loss of glial cells, particularly oligodendrocytes. | tandfonline.com |

Role as an Excitatory Amino Acid Receptor Antagonist (e.g., AMPA Receptor)

The neuroprotective effects of this compound class are rooted in their mechanism of action as antagonists of excitatory amino acid receptors. This compound (also referred to as 6-NO2-DHQ) is a competitive antagonist at AMPA receptors. These receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain. researchgate.net

By binding to AMPA receptors, this compound blocks the action of the endogenous agonist, glutamate. This inhibition prevents the influx of ions like calcium, thereby reducing neuronal excitability. Its derivative, NBQX, is characterized as a potent and selective antagonist of the AMPA/kainate subtype of non-NMDA glutamate receptors. nih.govnih.govtandfonline.com This selectivity is crucial, as NBQX shows no activity at NMDA and glycine (B1666218) sites, allowing for the specific investigation of AMPA receptor pathways. nih.gov This antagonistic action makes these compounds invaluable tools for studying the physiological and pathological roles of AMPA receptor-mediated neurotransmission. mdpi.com

Ligand Binding Domain Analysis in Receptor Studies

The interaction between quinoxaline derivatives and the AMPA receptor has been analyzed at the molecular level. These studies help to understand the structural basis for their antagonist activity. The binding of ligands like NBQX occurs within a predominantly hydrophobic binding pocket of the AMPA receptor. sigmaaldrich.com

Computational studies and ligand binding assays have identified key amino acid residues within the receptor's ligand-binding domain that interact with the quinoxaline structure. The aromatic quinoxaline ring system facilitates hydrophobic and π-π stacking interactions with aromatic residues in the binding site. sigmaaldrich.com

Table 2: Key Amino Acid Residues in AMPA Receptor Ligand Binding Domain

| Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|

| Tyrosine (Tyr-61) | Hydrophobic/π-π | sigmaaldrich.com |

| Lysine (Lys-60) | Hydrophobic | sigmaaldrich.com |

| Arginine (Arg-96) | Hydrophobic | sigmaaldrich.com |

| Leucine (Leu-138) | Hydrophobic | sigmaaldrich.com |

| Methionine (Met-196) | Hydrophobic | sigmaaldrich.com |

| Tyrosine (Tyr-220) | Hydrophobic/π-π | sigmaaldrich.com |

In addition to these hydrophobic interactions, specific functional groups on the quinoxaline molecule are critical for binding. A hydrogen bond donor group on the ligand is thought to interact with an acceptor site on the receptor, further stabilizing the complex. sigmaaldrich.com This detailed understanding of the ligand-receptor interactions is essential for designing new, more potent, or selective AMPA receptor antagonists.

Studies on Neurotransmission Modulation

By antagonizing AMPA receptors, this compound and its derivatives directly modulate excitatory neurotransmission. This modulation has been observed in various experimental settings. For instance, in vivo studies with NBQX in conscious rats demonstrated a clear effect on brain metabolic activity, a proxy for neuronal activity. tandfonline.com

Investigation of Antioxidant Mechanisms (Free Radical Scavenging)

While the primary biological activity of this compound reported in the literature is its antagonism of glutamate receptors, the broader quinoxaline and dihydroxyquinoxaline scaffolds have been investigated for other properties, including antioxidant potential. Some research suggests that 2,3-dihydroxyquinoxaline (B1670375), the parent compound lacking the nitro group, may possess antioxidant properties. guidechem.com

Furthermore, studies on other quinoxaline derivatives have shown free radical scavenging activity. For example, the derivative 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) demonstrated antioxidant effects in both DPPH radical and hydrogen peroxide scavenging assays. researchgate.net However, direct studies quantifying the free radical scavenging capacity of this compound itself are not prominent in the available scientific literature. Its neuroprotective effects are most commonly attributed to the prevention of excitotoxicity rather than direct antioxidant action.

Pre-clinical Anticancer Research Approaches

There is no specific preclinical research available that focuses on the anticancer activity of this compound. However, the quinoxaline nucleus is recognized as a promising scaffold in medicinal chemistry for the development of novel anticancer agents. rsc.orgnih.gov Numerous studies have explored the potential of various quinoxaline derivatives against different types of cancer. tandfonline.comtandfonline.commdpi.com

These preclinical research approaches have identified several mechanisms by which quinoxaline derivatives may exert anticancer effects:

Topoisomerase II Inhibition: One quinoxaline-based derivative showed potent and selective activity against prostate cancer cells (PC-3) by inhibiting Topoisomerase II, an enzyme critical for DNA replication, leading to the induction of apoptosis. tandfonline.comtandfonline.com

EGFR Inhibition: A series of quinoxaline derivatives were designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR). One compound in this series exhibited a significant cytotoxic effect against a non-small cell lung cancer cell line (A549). nih.gov

Kinase Inhibition: The quinoxaline structure is a common feature in various kinase inhibitors developed for cancer therapy. nih.gov

Broad Cytotoxicity: Hybrid molecules linking quinoxaline with other pharmacologically active structures, such as coumarin, have been tested against panels of human cancer cell lines, showing growth inhibition against melanoma and other tumors. mdpi.com

Table 3: Pre-clinical Anticancer Activity of various Quinoxaline Derivatives

| Quinoxaline Derivative Type | Cancer Cell Line(s) | Proposed Mechanism | Reference |

|---|---|---|---|

| Unspecified Derivative | Prostate Cancer (PC-3) | Topoisomerase II inhibition, Apoptosis induction | tandfonline.comtandfonline.com |

| Quinoxaline-carboxamide derivative | Lung Cancer (A549) | EGFR Inhibition | nih.gov |

| Quinoxaline-coumarin hybrid | Melanoma (MALME-M) | Growth Inhibition | mdpi.com |

| MDBD | Liver Cancer (HepG2) | Cytotoxicity, c-Met kinase binding (in silico) | researchgate.net |

These studies underscore the therapeutic potential of the quinoxaline scaffold in oncology. While this research does not directly involve this compound, it establishes a clear precedent for investigating compounds of this class for anticancer properties.

Anti-proliferative Effects on Cancer Cell Lines (in vitro studies)

The quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry and has been the focus of numerous studies for its potential as an anticancer agent. nih.gov While research on this compound itself is limited, various derivatives have been synthesized and evaluated for their anti-proliferative effects against a range of human cancer cell lines in vitro. These studies highlight the potential of the quinoxaline core in developing new antineoplastic therapies. researchgate.net

A series of 2,3-substituted quinoxalin-6-amine analogs were screened for their growth-inhibitory effects on a panel of seven cancer cell lines. nih.gov This research identified that substitutions at the 2 and 3 positions were critical for activity, with furan-substituted analogs showing more promising results than others. nih.gov One particular bisfuranylquinoxalineurea analog, compound 7c , demonstrated low micromolar potency against multiple cancer cell lines. nih.gov In another study, newly synthesized quinoxaline derivatives bearing an oxirane ring were evaluated against neuroblastoma cell lines, SK-N-SH and IMR-32. nih.gov Several compounds from this series showed good anti-proliferative activity, with IC₅₀ values in the low micromolar range. nih.gov Specifically, compounds with nitrofuran substituents displayed the highest potency. nih.gov

Further investigations into 3-methylquinoxaline derivatives identified potent inhibitors of VEGFR-2, a key target in angiogenesis. researchgate.net These compounds were tested against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines, with some derivatives showing IC₅₀ values in the low nanomolar range. researchgate.net

Table 1: Anti-proliferative Activity of Selected Quinoxaline Derivatives

| Derivative Class/Compound | Cancer Cell Line | Potency (IC₅₀) | Source |

|---|---|---|---|

| Bisfuranylquinoxalineurea (7c) | Lung (A549), Pancreatic (Aspc1), Colon (HT29), Breast (MDAMB231), Prostate (PC3), Ovarian (SKOV3), Bone (U2OS) | Low micromolar range | nih.gov |

| Oxiranyl-quinoxaline (11a) | Neuroblastoma (SK-N-SH) | 2.49 ± 1.33 µM | nih.gov |

| Oxiranyl-quinoxaline (11a) | Neuroblastoma (IMR-32) | 3.96 ± 2.03 µM | nih.gov |

| 3-Methylquinoxaline analog (1) | Breast (MCF-7) | 3.95 nM | researchgate.net |

| 3-Methylquinoxaline analog (1) | Liver (HepG2) | 3.08 nM | researchgate.net |

Exploration of Dual Kinase and Tubulin Polymerization Inhibitory Effects of Derivatives

A significant strategy in modern anticancer drug design involves targeting multiple cellular pathways simultaneously. Derivatives of the quinoxaline scaffold have shown promise as dual inhibitors, acting on both protein kinases and the process of tubulin polymerization, which are critical for cancer cell proliferation and survival. researchgate.netnih.gov

Quinoxalines are regarded as a key building block for anticancer medicines due to their demonstrated ability to act as selective ATP-competitive inhibitors of numerous kinases. researchgate.net Research has identified quinoxaline derivatives that potently inhibit key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus kinase 2 (JAK2). researchgate.net For example, certain 3-methylquinoxaline derivatives were found to be potent VEGFR-2 inhibitors. researchgate.net Similarly, other analogs have been developed as potent EGFR inhibitors against lung, colon, and breast cancer cell lines. researchgate.net

In addition to kinase inhibition, a series of novel quinoxaline derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization. nih.gov One compound, in particular, exhibited significant anti-proliferative activity with IC₅₀ values ranging from 0.19 to 0.51 μM. nih.gov This compound was shown to disrupt the microtubule network inside cancer cells, leading to an arrest of the cell cycle in the G2/M phase, which ultimately induces apoptosis. nih.gov The ability of some kinase-inhibiting scaffolds, such as those related to Lavendustin A, to also inhibit tubulin polymerization highlights the potential for developing quinoxaline-based dual-action agents. nih.gov

Mechanistic Aspects of Antitumor Activity (e.g., DNA binding, intercalation)

One of the primary mechanisms by which planar aromatic compounds like quinoxalines exert their antitumor effects is through non-covalent interactions with DNA. researchgate.netmdpi.com DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. sigmaaldrich.com This action can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.netsigmaaldrich.com

Several classes of quinoxaline derivatives have been investigated for this activity. 6H-Indolo[2,3-b]quinoxalines, which are planar fused heterocyclic compounds, are a well-studied class whose pharmacological action is predominantly attributed to DNA intercalation. researchgate.net The stability of the complex formed between the 6H-indolo[2,3-b]quinoxaline derivative and DNA is a critical factor for its anticancer activity and depends heavily on the substituents attached to the core structure. researchgate.net

Similarly, newly designed nih.govnih.govdntb.gov.uatriazolo[4,3-a]quinoxalines have been evaluated as DNA intercalators and Topoisomerase II inhibitors. nih.gov Molecular docking studies suggest that these molecules bind effectively within the DNA active site. nih.gov The antitumor antibiotic Echinomycin, which contains two quinoxaline chromophores, is a known DNA bis-intercalator, further cementing the role of the quinoxaline moiety in DNA binding. sigmaaldrich.com This mechanism interferes with the function of DNA-associated proteins, such as polymerases and topoisomerases, which is a key step leading to the biological effects of these compounds. sigmaaldrich.com

Exploration of Antibacterial and Antifungal Activity Mechanisms

Disruption of Bacterial Cell Membrane Integrity

Quinoxaline derivatives, particularly quinoxaline 1,4-dioxides (QdNOs), have demonstrated significant antibacterial activity through mechanisms that include the disruption of the bacterial cell's physical integrity. nih.gov The antibacterial action of QdNOs like cyadox and olaquindox (B1677201) has been shown to involve damage to both the cell wall and the cell membrane. nih.govnih.gov

Biochemical assays on bacteria such as Clostridium perfringens and Brachyspira hyodysenteriae revealed that treatment with QdNOs leads to damage of the cell walls and membranes. nih.gov This damage is evidenced by the leakage of intracellular components that absorb light at 260 nm, which are primarily DNA and RNA materials. nih.gov Morphological observations using electron microscopy confirmed this mechanism, showing rupture, loss of cytoplasmic material, and complete cell lysis in bacteria treated with QdNOs. nih.govnih.gov The mechanism is linked to the generation of reactive oxygen species (ROS) from the metabolic reduction of the QdNOs within the bacteria, which in turn causes oxidative damage to cellular structures. nih.govresearchgate.net

Inhibition of Fungal Growth

The quinoxaline scaffold is also a promising basis for the development of new antifungal agents. A study investigating the novel derivative 3-hydrazinoquinoxaline-2-thiol (B1673409) demonstrated its efficacy against various Candida species, which are among the most common causes of fungal infections.

The in vitro antifungal activity of this quinoxaline derivative was assessed and compared to the established antifungal drug Amphotericin B. The results showed that 3-hydrazinoquinoxaline-2-thiol was more effective than Amphotericin B against most clinical isolates of Candida albicans. It also displayed high effectiveness against isolates of Candida glabrata and Candida parapsilosis, and was active against Pichia kudriavzevii and Clavispora lusitaniae. This suggests that quinoxaline derivatives have the potential to act as potent fungicidal agents.

Interference with Microbial Metabolic Pathways

Beyond causing physical damage to the cell, quinoxaline-related compounds can exert their antimicrobial effects by targeting and inhibiting essential microbial enzymes, thereby interfering with critical metabolic pathways.

Research on regioisomers and analogues of nitroxoline, a nitro-containing quinoline (B57606) compound, has shed light on this mechanism. These studies determined the inhibitory effects of such compounds on methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis. MetAPs are crucial enzymes for bacterial survival as they are involved in protein maturation. Their inhibition represents a viable strategy for developing new antibacterial agents. The ability of nitro-substituted heterocyclic compounds to inhibit such specific enzymatic pathways underscores a key biochemical mechanism for their antimicrobial activity. Furthermore, the antibacterial action of quinoxaline 1,4-dioxides is associated with the inhibition of DNA and RNA synthesis, indicating a multi-faceted interference with microbial metabolism.

Table 2: List of Compounds Mentioned

| Compound Name/Class |

|---|

| This compound |

| Bisfuranylquinoxalineurea |

| Oxiranyl-quinoxaline |

| 3-Methylquinoxaline |

| nih.govnih.govdntb.gov.uaTriazolo[4,3-a]quinoxaline |

| 6H-Indolo[2,3-b]quinoxaline |

| Echinomycin |

| Quinoxaline 1,4-dioxides (QdNOs) |

| Cyadox |

| Olaquindox |

| 3-hydrazinoquinoxaline-2-thiol |

| Amphotericin B |

General Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of quinoxaline derivatives is intricately linked to their structural features. For this compound, the core quinoxaline-2,3-dione scaffold is a well-established pharmacophore, particularly for antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in the central nervous system.

The substitution pattern on the benzene (B151609) ring of the quinoxaline nucleus is a critical determinant of biological activity. The presence of a nitro group (-NO2) at the 6-position, being a strong electron-withdrawing group, is a significant feature. In the broader context of quinoxaline-based AMPA antagonists, electron-withdrawing substituents on the benzene ring are generally considered favorable for activity. nih.gov For instance, research on a series of quinoxaline derivatives as antischistosomal agents showed that the addition of a nitro group to the quinoxaline scaffold, in some cases, increased the activity against the larval stage of the parasite. nih.gov

While a direct comparative study detailing the specific impact of the 6-nitro substitution versus other positions on the 2,3-dihydroxyquinoxaline core is not extensively documented in the reviewed literature, general principles of SAR in this chemical class provide valuable insights. For example, in the development of selective AMPA receptor antagonists, an electron-withdrawing group at the 7-position of the quinoxaline core has been identified as a key structural requirement. nih.gov This suggests that the electronic properties of the substituents on the benzo portion of the quinoxaline are crucial for receptor interaction.

Furthermore, studies on analogs provide additional SAR information. For instance, in a series of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinediones, the introduction of a hydroxyl group at the 1-position of the quinoxaline nucleus led to a several-fold improvement in AMPA receptor affinity compared to unsubstituted derivatives. acs.org This highlights that modifications at other positions of the quinoxaline core can significantly modulate the biological activity of nitro-substituted analogs.

Table 1: Structure-Activity Relationship Insights for Quinoxaline Derivatives

| Structural Feature | Impact on Biological Activity | Reference |

| Quinoxaline-2,3-dione Core | Essential scaffold for AMPA receptor antagonism. | nih.gov |

| Electron-Withdrawing Group on Benzene Ring | Generally enhances AMPA receptor antagonist activity. | nih.govnih.gov |

| 6-Nitro Substitution | Contributes to the electron-withdrawing nature, potentially increasing antischistosomal activity in some analogs. | nih.gov |

| 1-Hydroxy Substitution on Nitro-Quinoxalinedione | Can significantly improve AMPA receptor affinity. | acs.org |

Assay Development and Hit Validation in Chemical Biology

The identification and validation of biologically active compounds like this compound rely on a cascade of specialized assays. These assays are designed to screen for initial "hits" and then rigorously validate their activity and specificity.

Assay Development:

A primary method for determining the affinity of compounds for the AMPA receptor is the radioligand binding assay . This technique involves incubating a radiolabeled ligand, such as [3H]AMPA, with a preparation of brain membranes containing the receptor. The ability of a test compound, like this compound, to displace the radioligand from the receptor is measured, providing a quantitative measure of its binding affinity (Ki or IC50 value). acs.orgnih.govresearchgate.net

For high-throughput screening (HTS) of large compound libraries, fluorescence polarization (FP) assays are often employed. In a competitive binding FP assay, a fluorescently labeled ligand is displaced from the receptor by a test compound, leading to a change in the polarization of the emitted light. This allows for rapid and efficient identification of initial hits. nih.gov

Once a compound is identified as a binder, its functional activity is assessed using cell-based assays . For a compound like this compound with potential neuroprotective properties, a common approach is to use a neurotoxicity model. For example, neuronal cells, such as the human neuroblastoma cell line SH-SY5Y or primary cortical neurons, are exposed to a neurotoxin (e.g., glutamate, rotenone, or okadaic acid) in the presence and absence of the test compound. eurekaselect.com The ability of the compound to prevent cell death is then quantified using viability assays like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release. nih.gov

Hit Validation:

The process of hit validation is crucial to eliminate false positives and confirm that a compound's activity is genuine and specific. An initial hit from a primary screen is typically re-tested in the same assay to confirm its activity.

Subsequently, the hit is evaluated in secondary, orthogonal assays . For an AMPA receptor antagonist, this could involve electrophysiological measurements, such as patch-clamp recordings on cultured neurons, to directly measure the inhibition of AMPA-mediated currents.

To ensure the hit is not a promiscuous binder, counterscreens are performed against other related targets. For an AMPA receptor antagonist, this would involve testing its activity at other glutamate receptor subtypes, like the NMDA and kainate receptors. A selective compound will show high potency for the intended target with significantly lower or no activity at related targets. For example, a close analog, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), was found to be a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor with no activity at the NMDA and glycine sites. nih.gov

Finally, promising and validated hits are often tested in in vivo models of disease to assess their efficacy in a more complex biological system. For a neuroprotective agent, this could involve animal models of stroke or neurodegenerative diseases, where the compound's ability to reduce neuronal damage and improve functional outcomes is evaluated.

Advanced Applications and Emerging Research Areas

Role in Medicinal Chemistry: Lead Compound Identification and Optimization

6-Nitro-2,3-dihydroxyquinoxaline and its analogs have emerged as crucial lead compounds in the field of medicinal chemistry, particularly in neuroscience. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

The primary significance of this compound in this domain lies in its function as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system that mediate fast synaptic transmission. Their overactivation is implicated in a variety of neurological and psychiatric disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease. By blocking these receptors, this compound can modulate excitatory neurotransmission, presenting a therapeutic strategy for these conditions.

The optimization of this lead compound involves the synthesis of various analogs to improve potency, selectivity, and pharmacokinetic properties. A notable example of such optimization is the development of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) . nih.gov NBQX is a potent and selective antagonist of the quisqualate subtype of the glutamate receptor, demonstrating neuroprotective effects in preclinical models of cerebral ischemia. nih.gov The addition of the sulfamoyl group at the 7-position of the quinoxaline (B1680401) ring system was a key modification that enhanced its pharmacological profile.

The process of lead optimization for quinoxaline derivatives often involves the introduction of different functional groups to the core structure. Research has explored the impact of various substituents on the biological activity of these compounds. The following table summarizes some of the key findings in the structure-activity relationship (SAR) of quinoxaline-based AMPA receptor antagonists.

| Modification Position | Substituent | Effect on Activity | Reference |

| 7 | Sulfamoyl (-SO₂NH₂) | Enhanced antagonist potency and selectivity | nih.gov |

| 6,7 | Dinitro (-NO₂) | Potent antagonism at quisqualate and NMDA receptors | |

| 7 | Cyano (-CN) | Potent antagonism at quisqualate and NMDA receptors | |

| 2,3 | Phenyl groups | Maintained or enhanced receptor binding affinity | researchgate.net |

This systematic approach to modifying the this compound scaffold highlights its importance as a foundational structure for the development of new therapeutic agents targeting glutamate receptors.

Applications in Material Science Research

The unique chemical structure of this compound also makes it a valuable component in material science, where it is utilized as a building block for more complex molecules and for the development of materials with specific electronic and optical properties.

Building Blocks for Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications. This compound serves as a versatile starting material for the synthesis of more elaborate heterocyclic systems. The presence of reactive sites—the hydroxyl groups and the nitro group—allows for a variety of chemical transformations.

For instance, the hydroxyl groups can be converted into other functional groups, such as chloro groups, by reacting with reagents like phosphorus oxychloride. The resulting 2,3-dichloro-6-nitroquinoxaline (B1269935) is a highly reactive intermediate that can undergo nucleophilic substitution reactions to introduce a wide array of substituents. This versatility allows for the construction of complex molecular architectures.

One example is the synthesis of 6-nitro-3-thiophen-2-yl-1H-quinoxalin-2-one . sapub.org This compound is prepared from a derivative of this compound, demonstrating its utility as a precursor. Furthermore, the synthesis of 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline has been reported, showcasing the ability to introduce two thiophenyl groups onto the quinoxaline core, starting from a related precursor. researchgate.netnih.gov These thiophene-containing quinoxaline derivatives are of interest for their potential applications in organic electronics.

Development of Materials with Specific Electronic Properties

The electronic properties of organic materials are of great interest for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The quinoxaline core is known to be electron-deficient, and this property can be further tuned by the introduction of electron-withdrawing groups like the nitro group.

Studies on quinoxaline derivatives have demonstrated that the strategic placement of electron-withdrawing groups can precisely control the energy levels and carrier transport properties of the resulting materials. nih.gov This makes this compound and its derivatives promising candidates for the development of new organic electronic materials with tailored properties.

Dye Research and Excitonic Interactions

The chromophoric nature of the nitro-substituted quinoxaline system makes it relevant to dye research. Azo dyes, a major class of synthetic colorants, are often synthesized from heterocyclic amines. A patent has disclosed that 6-amino-7-chloro-2,3-dihydroxyquinoxaline serves as an intermediate in the preparation of azo dyes. google.com While not this compound itself, this highlights the potential of the quinoxaline scaffold in dye chemistry. The nitro group in this compound can be reduced to an amino group, which can then be diazotized and coupled to form azo dyes.

Furthermore, quinoxaline-2,3-dione derivatives have been investigated for their use in dye-sensitized solar cells (DSSCs). wu.ac.th In these devices, a dye molecule absorbs light, leading to the creation of an exciton (B1674681) (an electron-hole pair). The efficiency of the solar cell depends on the efficient separation of this exciton and the injection of the electron into a semiconductor material. The electronic properties of quinoxaline derivatives, including their absorption spectra and energy levels, can be tuned to optimize these processes. The study of excitonic interactions in such systems is crucial for designing more efficient solar energy conversion technologies.

Utilization as Fluorescent Reagents in Analytical Research

Fluorescent probes are powerful tools in analytical chemistry and biology for the detection and imaging of specific molecules or cellular environments. The development of "profluorescent" probes, which are initially non-fluorescent but become fluorescent upon reacting with a target analyte, is a particularly active area of research.

Research has demonstrated that non-fluorescent nitroaromatic compounds can be metabolized to highly fluorescent amine derivatives under hypoxic (low oxygen) conditions. nih.gov For example, 6-nitroquinoline (B147349) can be enzymatically converted to the fluorophore 6-aminoquinoline . nih.gov This principle suggests that this compound could potentially be used as a profluorescent probe for detecting hypoxic environments, which are characteristic of solid tumors. The reduction of the nitro group to an amino group would "switch on" the fluorescence, providing a detectable signal.

The concept of profluorescent nitroxides has also been explored, where a nitroxide group quenches the fluorescence of a nearby fluorophore. researchgate.netnih.gov When the nitroxide reacts with a radical species, its quenching ability is lost, and fluorescence is restored. While not directly involving this compound, this research illustrates the broader strategy of using reactive functional groups to control fluorescence for analytical purposes. The nitro group in this compound could potentially be exploited in a similar manner to develop novel fluorescent reagents.

Investigational Tool for Metabolic Pathway Studies

Understanding metabolic pathways is fundamental to biology and medicine. Chemical probes play a vital role in elucidating these complex networks of reactions. The nitro group is a key functional group in this context, as it can be metabolized by various enzymes, particularly nitroreductases.

The metabolic activation of nitroaromatic compounds is an area of intense study, especially in toxicology and drug development. For instance, the nitroreduction of 6-nitrochrysene is a critical step in its metabolic activation to a carcinogenic form. nih.gov By studying the metabolites formed from such compounds, researchers can gain insights into the enzymatic pathways involved.

Similarly, the enzymatic reduction of 6-nitroquinoline has been studied to understand the role of one-electron reductases. nih.gov These studies are important for characterizing hypoxia-selective probes and prodrugs that rely on nitroaryl groups as oxygen-sensing units. This compound, with its nitro group, can serve as a substrate for these metabolic enzymes, allowing researchers to investigate their activity and specificity. By tracking the conversion of this compound to its reduced metabolites, it is possible to probe the function of specific metabolic pathways in different biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-nitro-2,3-dihydroxyquinoxaline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions under reflux. For example, a related nitroquinoxaline derivative was synthesized by reacting 2-thiophenecarboxaldehyde with a diamine precursor in acetic acid (18 hours, 92% yield) . For this compound, replace thiophene groups with hydroxyl precursors. Optimize pH (neutralization with NaOH post-reaction) and temperature (reflux at ~110°C) to enhance crystallinity. Monitor purity via TLC and confirm using H/C NMR .

Q. How can the molecular structure of this compound be confirmed experimentally?